3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Overview
Description
The compound "3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine" is a molecule that features a pyridine ring substituted with a 1,3,2-dioxaborinan-2-yl group, which includes a boron atom within a heterocyclic framework. This structure is indicative of a boron-containing compound with potential applications in organic synthesis and materials science due to the unique properties of boron heterocycles.
Synthesis Analysis
The synthesis of related boron-containing heterocycles has been demonstrated in the literature. For instance, a synthetic intermediate containing a nitrogen-containing heterocycle and a borate ester group was obtained through nucleophilic substitution reaction and Suzuki reaction, as described in one study . Another study reported the synthesis of a hexahydropyrimidine derivative by a one-pot condensation reaction, which, while not directly related to the target compound, showcases the versatility of pyridine derivatives in synthetic chemistry . Additionally, a synthetic route to 3,5-diaminopyridine from 3,5-dimethylpyridine was developed, indicating the potential for functionalization at the pyridine ring .
Molecular Structure Analysis
The molecular structure of boron-containing pyridine derivatives can be complex, as evidenced by the single crystal X-ray diffraction analyses used to determine the structures of various compounds . These analyses are often complemented by computational methods such as Density Functional Theory (DFT) calculations to optimize the crystal structure and analyze geometric parameters, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO) .
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be influenced by the presence of substituents on the pyridine ring. For example, the introduction of a borate ester group can affect the electronic properties of the molecule and its participation in chemical reactions . The study of hexahydropyrimidine derivatives also reveals that pyridine rings can engage in various chemical transformations, potentially leading to a wide range of products .
Physical and Chemical Properties Analysis
The physical and chemical properties of boron-containing pyridine derivatives are often characterized using a variety of spectroscopic and analytical techniques. Infrared spectroscopy, NMR, and mass spectrometry are commonly employed to assign the structure and understand the stability of these compounds . The luminescence and photocatalytic properties of some pyridine-based complexes have been investigated, suggesting potential applications in materials science . Additionally, the study of charge transfer and spectral analysis can provide insights into the electronic properties and antibacterial activity of pyridine derivatives .
Scientific Research Applications
Application in Palladium Catalyzed Reactions
- Summary of the Application: This compound can be used as a reactant in palladium (I) catalyzed addition of P(O)-H bonds .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source, but typically, palladium-catalyzed reactions involve the use of a palladium catalyst to facilitate the addition of P(O)-H bonds .
- Results or Outcomes: The source did not provide specific results or outcomes for this application .
Application in Radical Reactions
- Summary of the Application: This compound can be used in radical reactions mediated by manganese (III) acetate .
- Methods of Application or Experimental Procedures: While the specific methods of application or experimental procedures were not detailed in the source, radical reactions typically involve the generation of radicals, which are atoms, molecules, or ions with unpaired valence electrons .
- Results or Outcomes: The source did not provide specific results or outcomes for this application .
Application in Stable Cyclic DEPMPO Derivatives
- Summary of the Application: This compound can be used in the formation of stable cyclic DEPMPO derivatives .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source, but typically, the formation of stable cyclic DEPMPO derivatives involves complex organic synthesis procedures .
- Results or Outcomes: The source did not provide specific results or outcomes for this application .
Application in Biological Systems
- Summary of the Application: This compound can be used as mechanistic markers of stereoselective hydroxyl radical adduct formation in biological systems .
- Methods of Application or Experimental Procedures: While the specific methods of application or experimental procedures were not detailed in the source, typically, the formation of hydroxyl radical adducts involves biochemical reactions in biological systems .
- Results or Outcomes: The source did not provide specific results or outcomes for this application .
Safety And Hazards
The safety information for “3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .
properties
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c1-10(2)7-13-11(14-8-10)9-4-3-5-12-6-9/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEKTOQBDDVVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383347 | |
Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
CAS RN |
845885-86-1 | |
Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845885-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-3-boronic acid neopentylglycol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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